Chromate(1-), bis(N-(3-((8-(acetylamino)-2-hydroxy-1-naphthalenyl)azo)-2-hydroxy-5-nitrophenyl)acetamidato(2-))-, hydrogen
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Overview
Description
Chromate(1-), bis(N-(3-((8-(acetylamino)-2-hydroxy-1-naphthalenyl)azo)-2-hydroxy-5-nitrophenyl)acetamidato(2-))-, hydrogen is a complex organic compound that belongs to the class of azo dyes Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chromate(1-), bis(N-(3-((8-(acetylamino)-2-hydroxy-1-naphthalenyl)azo)-2-hydroxy-5-nitrophenyl)acetamidato(2-))-, hydrogen typically involves the following steps:
Diazotization: The process begins with the diazotization of 8-acetylamino-2-hydroxy-1-naphthalenylamine. This involves treating the amine with nitrous acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 3-hydroxy-2-hydroxy-5-nitrophenylacetamide to form the azo compound.
Complex Formation: The resulting azo compound is then reacted with chromate to form the final complex.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pH, and concentration is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Chromate(1-), bis(N-(3-((8-(acetylamino)-2-hydroxy-1-naphthalenyl)azo)-2-hydroxy-5-nitrophenyl)acetamidato(2-))-, hydrogen can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: The azo groups in the compound can be reduced to amines under suitable conditions.
Substitution: The compound can participate in substitution reactions where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
Oxidation: Oxidation can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction typically results in the formation of corresponding amines.
Substitution: Substitution reactions yield a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
Chromate(1-), bis(N-(3-((8-(acetylamino)-2-hydroxy-1-naphthalenyl)azo)-2-hydroxy-5-nitrophenyl)acetamidato(2-))-, hydrogen has several applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: The compound’s ability to bind to proteins and nucleic acids makes it useful in biochemical assays and studies.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a diagnostic tool.
Industry: It is used in the dyeing industry for coloring textiles and other materials.
Mechanism of Action
The mechanism of action of Chromate(1-), bis(N-(3-((8-(acetylamino)-2-hydroxy-1-naphthalenyl)azo)-2-hydroxy-5-nitrophenyl)acetamidato(2-))-, hydrogen involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with proteins, enzymes, and nucleic acids, altering their structure and function.
Pathways Involved: It can affect cellular pathways related to oxidative stress, signal transduction, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- Chromate(1-), bis(3-hydroxy-4-((2-hydroxy-3,5-dinitrophenyl)azo)-N-phenyl-2-naphthalenecarboxamidato(2-))-, hydrogen
- Chromate(1-), bis[N-[7-hydroxy-8-[[2-hydroxy-5-[[[(methylamino)carbonyl]amino]sulfonyl]phenyl]azo]-2-naphthalenyl]acetamidato(2-)]-, sodium
Uniqueness
Chromate(1-), bis(N-(3-((8-(acetylamino)-2-hydroxy-1-naphthalenyl)azo)-2-hydroxy-5-nitrophenyl)acetamidato(2-))-, hydrogen is unique due to its specific structure, which imparts distinct chemical and physical properties. Its ability to form stable complexes with metals and its vivid coloration make it particularly valuable in various applications.
Properties
CAS No. |
67989-83-7 |
---|---|
Molecular Formula |
C40H31CrN10O12 |
Molecular Weight |
895.7 g/mol |
IUPAC Name |
8-acetamido-1-[(4-acetamido-5-nitro-2-oxidophenyl)diazenyl]naphthalen-2-olate;chromium(3+);hydron |
InChI |
InChI=1S/2C20H17N5O6.Cr/c2*1-10(26)21-13-5-3-4-12-6-7-17(28)20(19(12)13)24-23-15-8-16(25(30)31)14(9-18(15)29)22-11(2)27;/h2*3-9,28-29H,1-2H3,(H,21,26)(H,22,27);/q;;+3/p-3 |
InChI Key |
FGFXVWXSZZKOAT-UHFFFAOYSA-K |
Canonical SMILES |
[H+].CC(=O)NC1=CC=CC2=C1C(=C(C=C2)[O-])N=NC3=C(C=C(C(=C3)[N+](=O)[O-])NC(=O)C)[O-].CC(=O)NC1=CC=CC2=C1C(=C(C=C2)[O-])N=NC3=C(C=C(C(=C3)[N+](=O)[O-])NC(=O)C)[O-].[Cr+3] |
Origin of Product |
United States |
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